2-(3-Bromo-4-fluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring attached to an ethanamine structure. Its molecular formula is with a molecular weight of approximately 217.04 g/mol. This compound appears as a white crystalline solid and has notable physical properties, including a melting point ranging from 52 to 57 °C and good solubility in common organic solvents . The compound is known for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine can be achieved through various methods:
2-(3-Bromo-4-fluorophenyl)ethan-1-amine serves multiple purposes in various fields:
Studies focusing on the interactions of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine with biological systems are essential for understanding its potential therapeutic effects. Interaction studies typically involve:
These studies help elucidate the mechanism of action and potential side effects associated with this compound.
Several compounds share structural similarities with 2-(3-Bromo-4-fluorophenyl)ethan-1-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(4-Bromo-3-fluorophenyl)ethan-1-amine | 2138144-10-0 | 0.94 |
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | 866862-25-1 | 0.93 |
6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one | 1273595-81-5 | 0.93 |
The uniqueness of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and biological activity compared to other similar compounds. This distinct substitution pattern could lead to different pharmacological profiles and applications in medicinal chemistry.
The IUPAC name 2-(3-bromo-4-fluorophenyl)ethan-1-amine systematically describes its structure:
The molecular formula is C$$8$$H$$9$$BrFN, with a molecular weight of 218.07 g/mol. Key structural features include: